2-(4-benzylpiperazin-1-yl)-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide
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Overview
Description
2-(4-benzylpiperazin-1-yl)-N’-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a benzyl group, and a fluorophenyl group. Its distinct chemical properties make it a subject of study in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-N’-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine.
Acetohydrazide Formation: The next step involves the reaction of 4-benzylpiperazine with acetohydrazide under specific conditions to form the intermediate compound.
Condensation Reaction: The final step is the condensation of the intermediate with 4-fluorobenzaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzylpiperazin-1-yl)-N’-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 2-(4-benzylpiperazin-1-yl)-N’-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N’-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-benzylpiperazin-1-yl)-N’-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide
- 2-(4-benzylpiperazin-1-yl)-N’-[(1E)-1-(4-bromophenyl)ethylidene]acetohydrazide
- 2-(4-benzylpiperazin-1-yl)-N’-[(1E)-1-(4-methylphenyl)ethylidene]acetohydrazide
Uniqueness
The uniqueness of 2-(4-benzylpiperazin-1-yl)-N’-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide lies in the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.
Properties
CAS No. |
303107-62-2 |
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Molecular Formula |
C21H25FN4O |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[(E)-1-(4-fluorophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C21H25FN4O/c1-17(19-7-9-20(22)10-8-19)23-24-21(27)16-26-13-11-25(12-14-26)15-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3,(H,24,27)/b23-17+ |
InChI Key |
MHFRFFHRFOWZRC-HAVVHWLPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CN1CCN(CC1)CC2=CC=CC=C2)/C3=CC=C(C=C3)F |
Canonical SMILES |
CC(=NNC(=O)CN1CCN(CC1)CC2=CC=CC=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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